An In-depth Technical Guide on the Core Mechanism of Action of CRTh2 Antagonists
An In-depth Technical Guide on the Core Mechanism of Action of CRTh2 Antagonists
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This guide provides a detailed overview of the mechanism of action of Chemoattractant Receptor-Homologous molecule expressed on T helper 2 cells (CRTh2) antagonists. It includes summaries of quantitative data in structured tables, detailed methodologies for key experiments, and visualizations of signaling pathways and experimental workflows using Graphviz.
Introduction to CRTh2 and its Role in Allergic Inflammation
The Chemoattractant Receptor-Homologous molecule expressed on T helper 2 cells (CRTh2), also known as DP2, is a G protein-coupled receptor (GPCR) that plays a pivotal role in the pathogenesis of allergic diseases such as asthma and allergic rhinitis.[1][2] CRTh2 is preferentially expressed on key effector cells of type 2 immunity, including T helper 2 (Th2) cells, eosinophils, basophils, and type 2 innate lymphoid cells (ILC2s).[1][3][4][5][6]
The primary endogenous ligand for CRTh2 is prostaglandin (B15479496) D2 (PGD2), a lipid mediator released predominantly from activated mast cells following allergen exposure.[7][8][9] The interaction between PGD2 and CRTh2 triggers a cascade of pro-inflammatory events, including the recruitment and activation of immune cells, the release of type 2 cytokines (IL-4, IL-5, and IL-13), and the degranulation of eosinophils and basophils.[5][7][10][11] This signaling axis is a key driver of the chronic inflammation, airway hyperresponsiveness, and tissue remodeling characteristic of allergic asthma.[2][12]
The CRTh2 Signaling Pathway
CRTh2 is coupled to the Gi/o family of G proteins.[10][13][14] Upon activation by PGD2, the Giα subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10][15] Simultaneously, the Gβγ subunit complex activates phospholipase Cβ (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[10] IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[10][16] This rise in intracellular calcium is a critical signal for various cellular responses, including chemotaxis and degranulation.[13][16]
Downstream of these initial events, CRTh2 activation leads to the activation of phosphoinositide 3-kinase (PI3K)-dependent phosphorylation of AKT, activation of glycogen (B147801) synthase kinase (GSK)-3, and nuclear translocation of the nuclear factor of activated T cells (NFAT).[12]
Mechanism of Action of CRTh2 Antagonists
CRTh2 antagonists are competitive and reversible inhibitors that selectively bind to the CRTh2 receptor.[4][17] By occupying the ligand-binding pocket, these antagonists prevent PGD2 from binding to and activating the receptor.[1][3] This blockade of PGD2-CRTh2 signaling inhibits the downstream intracellular events, including the decrease in cAMP and the mobilization of intracellular calcium.[10]
The ultimate effect of CRTh2 antagonism is the attenuation of the pro-inflammatory responses mediated by this pathway. Specifically, CRTh2 antagonists have been shown to:
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Inhibit Chemotaxis: They block the migration of eosinophils, basophils, Th2 cells, and ILC2s to sites of inflammation.[6][10][16][18]
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Reduce Cytokine Production: They decrease the release of type 2 cytokines such as IL-4, IL-5, and IL-13 from Th2 cells and ILC2s.[10][11][19]
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Prevent Cell Activation: They inhibit the degranulation of eosinophils and basophils, preventing the release of harmful inflammatory mediators.[7]
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Ameliorate Airway Inflammation: In preclinical models, CRTh2 antagonists reduce airway eosinophilia, mucus production, and airway hyperresponsiveness.[13][20][21]
Quantitative Data on CRTh2 Ligands and Antagonists
The binding affinity of various ligands and the efficacy of antagonists are critical parameters in drug development. The following tables summarize key quantitative data from preclinical and clinical studies.
Table 1: Binding Affinities (Ki) of Prostaglandins for the Human CRTh2 Receptor
| Compound | Ki (nM) | Reference |
| PGD2 | 2.4 - 34.0 | [14] |
| 13,14-dihydro-15-keto PGD2 | > PGD2 | [14] |
| 15-deoxy-Δ12,14-PGJ2 | > 13,14-dihydro-15-keto PGD2 | [14] |
| PGJ2 | > 15-deoxy-Δ12,14-PGJ2 | [14] |
| Δ12-PGJ2 | > PGJ2 | [14] |
| 15(S)-15 methyl-PGD2 | > Δ12-PGJ2 | [14] |
Note: The original paper presented a rank order of potency rather than specific Ki values for all compounds.
Table 2: Clinical Trial Results for Selected CRTh2 Antagonists
| Antagonist | Study Phase | Key Finding | Reference |
| Fevipiprant (B1672611) (QAW039) | Phase II | Significant decrease in sputum eosinophil percentage (p=0.0014) | [7] |
| AZD1981 | Phase II | Non-significant increase in morning peak expiratory flow; significant improvements in ACQ-5 scores. | [22] |
| OC000459 | Phase II | Reduces nasal and ocular symptoms in allergic subjects. | [18] |
| BI 671800 | Phase II | Efficacious in patients with seasonal allergic rhinitis. | [18] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to characterize CRTh2 antagonists.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the CRTh2 receptor.
Methodology:
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Membrane Preparation: Membranes are prepared from cells recombinantly expressing the human CRTh2 receptor (e.g., HEK293 cells).
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Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) is used.
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Radioligand: A radiolabeled CRTh2 ligand, typically [3H]PGD2, is used.
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Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (antagonist).
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Incubation: The reaction is incubated at a specific temperature (e.g., room temperature) for a set time (e.g., 60 minutes) to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
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Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
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Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.[14]
Calcium Mobilization Assay
Objective: To assess the functional antagonist activity of a test compound by measuring its ability to inhibit PGD2-induced intracellular calcium release.
Methodology:
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Cell Culture: CRTh2-expressing cells (e.g., human Th2 cells, eosinophils, or a recombinant cell line) are cultured.
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Calcium Indicator Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
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Antagonist Pre-incubation: Cells are pre-incubated with the test antagonist at various concentrations for a specific duration.
-
Agonist Stimulation: The cells are then stimulated with a known concentration of PGD2 (or a selective CRTh2 agonist).
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Fluorescence Measurement: The change in intracellular calcium concentration is measured in real-time using a fluorometric imaging plate reader (FLIPR) or a flow cytometer.
-
Data Analysis: The antagonist's ability to inhibit the PGD2-induced calcium signal is quantified, and an IC50 value is determined.[13][16][23]
Chemotaxis Assay
Objective: To evaluate the ability of a CRTh2 antagonist to block the migration of CRTh2-expressing cells towards a PGD2 gradient.
Methodology:
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Cell Isolation: Primary CRTh2-expressing cells (e.g., human eosinophils or Th2 cells) are isolated from peripheral blood.
-
Transwell System: A multi-well plate with transwell inserts (e.g., with a 5 µm pore size polycarbonate membrane) is used.
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Chemoattractant: PGD2 is added to the lower chamber of the transwell plate to create a chemoattractant gradient.
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Cell Treatment: The isolated cells are pre-incubated with the CRTh2 antagonist or a vehicle control.
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Cell Migration: The treated cells are added to the upper chamber of the transwell insert.
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Incubation: The plate is incubated at 37°C in a humidified 5% CO2 incubator for a period of time (e.g., 90 minutes) to allow for cell migration.
-
Quantification of Migrated Cells: The number of cells that have migrated to the lower chamber is quantified by flow cytometry or manual cell counting.
-
Data Analysis: The percentage of inhibition of chemotaxis by the antagonist is calculated relative to the vehicle control.[9][16][24]
References
- 1. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The prostaglandin D2 receptor 2 pathway in asthma: a key player in airway inflammation | Semantic Scholar [semanticscholar.org]
- 3. Facebook [cancer.gov]
- 4. The pharmacology of the prostaglandin D2 receptor 2 (DP2) receptor antagonist, fevipiprant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism | PLOS One [journals.plos.org]
- 6. karger.com [karger.com]
- 7. CRTH2 antagonists in asthma: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are PGD2 receptor modulators and how do they work? [synapse.patsnap.com]
- 9. A dominant role for chemoattractant receptor-homologous molecule expressed on T helper type 2 (Th2) cells (CRTH2) in mediating chemotaxis of CRTH2+ CD4+ Th2 lymphocytes in response to mast cell supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bjbms.org [bjbms.org]
- 12. karger.com [karger.com]
- 13. CRTH2 antagonism significantly ameliorates airway hyperreactivity and downregulates inflammation-induced genes in a mouse model of airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Crth2 receptor signaling down-regulates lipopolysaccharide-induced NF-κB activation in murine macrophages via changes in intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Prostaglandin D2 Selectively Induces Chemotaxis in T Helper Type 2 Cells, Eosinophils, and Basophils via Seven-Transmembrane Receptor Crth2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fevipiprant in the treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [PDF] CRTH2 antagonists in asthma: current perspectives | Semantic Scholar [semanticscholar.org]
- 19. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The therapeutic potential of CRTH2/DP2 beyond allergy and asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Novel selective orally active CRTH2 antagonists for allergic inflammation developed from in silico derived hits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Two Phase II randomized trials on the CRTh2 antagonist AZD1981 in adults with asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. atsjournals.org [atsjournals.org]
